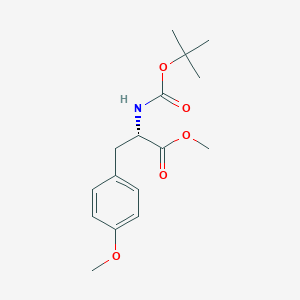

Boc-Tyr(Me)-OMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Tyr(Me)-OMe is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(Me)-OMe typically involves the following steps:

Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Tyr(Me)-OMe undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

Oxidation: 2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester.

Reduction: 2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propanol.

Substitution: (S)-2-Amino-3-(4-methoxy-phenyl)-propionic acid methyl ester.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Tyr(Me)-OMe is primarily used as a building block in peptide synthesis. The Boc protecting group is favored for its stability under basic conditions, which allows for selective deprotection during peptide assembly. The incorporation of O-methyltyrosine enhances the pharmacological properties of peptides, particularly in the development of vasopressin and oxytocin antagonists.

Drug Development

This compound has been instrumental in the development of various pharmaceutical compounds. Its role as a precursor in synthesizing potent vasopressin and oxytocin antagonists highlights its significance in medicinal chemistry.

Case Studies

- Vasopressin Antagonists : Research has demonstrated that peptides containing O-methyltyrosine exhibit enhanced efficacy as vasopressin antagonists, which are crucial for treating conditions like heart failure and hypertension .

- Oxytocin Antagonists : Similarly, modifications using this compound have led to the development of oxytocin antagonists that show promise in managing labor and certain psychiatric disorders .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids while providing unique properties makes it suitable for various experimental designs.

Applications in Neurotoxicity Studies

This compound has been included in studies assessing neurotoxicity, where it acts as a reference compound to evaluate the effects of other chemicals on neural pathways . This application underscores its versatility beyond just peptide synthesis.

Environmental Impact and Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency and sustainability of producing this compound. Techniques such as ball milling have been explored to facilitate solvent-free synthesis, reducing environmental impact while maintaining high yields .

| Application Area | Description | Impact |

|---|---|---|

| Peptide Synthesis | Building block for peptides with enhanced pharmacological properties | Improved efficacy of therapeutic peptides |

| Drug Development | Precursor for vasopressin and oxytocin antagonists | Treatment options for heart failure and labor |

| Biochemical Research | Tool for studying protein interactions and enzyme mechanisms | Insights into neurotoxicity |

| Sustainable Synthesis | Eco-friendly methods using ball milling | Reduced environmental footprint |

Mécanisme D'action

The mechanism of action of Boc-Tyr(Me)-OMe involves its role as a protecting group and intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile compound in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Tert-butoxycarbonylamino-3-phenyl-propionic acid methyl ester: Lacks the methoxy group, making it less versatile in certain reactions.

(S)-2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can participate in different types of reactions.

Uniqueness

The presence of the methoxy group in Boc-Tyr(Me)-OMe enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

Boc-Tyr(Me)-OMe, also known as Boc-Tyrosine Methyl Ester, is a derivative of the amino acid tyrosine that has gained attention in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H21NO5 . The presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester contributes to its stability and solubility, making it suitable for various biochemical applications.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that derivatives of tyrosine can scavenge free radicals effectively due to their phenolic structure. Studies have shown that this compound displays higher radical scavenging abilities compared to its unmodified counterparts .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this compound can inhibit the growth of certain bacteria and fungi, which positions it as a potential candidate for developing new antimicrobial agents .

3. Role in Peptide Synthesis

This compound is widely used in peptide synthesis due to its ability to form stable bonds with other amino acids. Its incorporation into peptides can enhance the biological activity of the resulting compounds, particularly in the development of opioid peptides .

The biological effects of this compound are primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets. For instance, it can modulate receptor activities and influence signaling pathways associated with pain relief and inflammation .

Case Studies

Case Study 1: Opioid Peptide Development

A study investigated the effects of substituting this compound in opioid lead compounds. The research revealed that analogs containing this compound exhibited altered receptor affinities and functional bioactivities compared to traditional opioid peptides. This modification led to enhanced selectivity for delta-opioid receptors, suggesting potential therapeutic applications in pain management .

Case Study 2: Antioxidant Efficacy

In a comparative study on antioxidant capacities, this compound was evaluated alongside other tyrosine derivatives. The results indicated that this compound had superior radical scavenging activity, particularly against ABTS and DPPH radicals, reinforcing its potential for use in formulations aimed at oxidative stress reduction .

Table 1: Biological Activities of this compound Compared to Other Tyrosine Derivatives

| Compound | Radical Scavenging Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 25 µM | 15 mm (E. coli) |

| L-Tyrosine | 40 µM | 10 mm (E. coli) |

| L-DOPA | 30 µM | 12 mm (Staphylococcus aureus) |

Propriétés

IUPAC Name |

methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMIHTTUAILLQT-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.